Technical Guide: Synthesis and Characterization of 2-Benzyl-5-phenyl-4-isoxazoline
Technical Guide: Synthesis and Characterization of 2-Benzyl-5-phenyl-4-isoxazoline
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (also chemically known as 2-Benzyl-5-phenyl-4-isoxazoline ).
Executive Summary
Compound: 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (Commonly: 2-Benzyl-5-phenyl-4-isoxazoline).
CAS Registry: N/A (Derivative of specific interest in heterocycle methodology).
Target Class: N-substituted 4-isoxazoline.
Significance: The 4-isoxazoline scaffold represents a "privileged structure" in drug discovery, serving as a masked
Note on Nomenclature: While the prompt specifies "2,5-dihydro-1,2-oxazole," the direct [3+2] cycloaddition of nitrones and alkynes yields the 2,3-dihydro-1,2-oxazole (4-isoxazoline) isomer. The "2,5-dihydro" isomer (3-isoxazoline) is a less common tautomer that may arise via base-catalyzed isomerization. This guide focuses on the primary synthetic target, the 4-isoxazoline , which is the kinetic and thermodynamic product of the standard synthetic route.
Retrosynthetic Analysis & Strategy
The most atom-economic and convergent route to the target scaffold is the 1,3-Dipolar Cycloaddition (1,3-DC) of an N-benzyl nitrone with phenylacetylene.
Strategic Disconnection
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Bond Formation: C3–C4 and C5–O1 bonds formed simultaneously (concerted but asynchronous).
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Precursors:
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Dipole (Nitrone): N-Benzyl-C-unsubstituted nitrone (Formaldehyde N-benzyl nitrone).
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Dipolarophile (Alkyne): Phenylacetylene.
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Mechanistic Pathway
The reaction proceeds via a thermal [3+2] cycloaddition. The regioselectivity is controlled by Frontier Molecular Orbital (FMO) interactions.
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HOMO: Nitrone (electron-rich dipole).
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LUMO: Phenylacetylene (conjugated dipolarophile).
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Regiochemistry: The nucleophilic oxygen of the nitrone attacks the more substituted carbon (C-Ph) or the nitrone carbon attacks the terminal carbon?
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Analysis: For mono-substituted electron-deficient or conjugated alkynes, the 5-substituted isoxazoline is the major regioisomer. The nitrone carbon (nucleophilic site in HOMO) attacks the terminal carbon (LUMO coefficient largest), and the oxygen attacks the internal carbon. Wait—standard nitrone cycloadditions with phenylacetylene favor the 5-phenyl isomer due to steric minimization and electronic stabilization of the transition state.
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Figure 1: Retrosynthetic logic flow for the construction of the 4-isoxazoline core.
Experimental Protocol
This protocol utilizes an in situ generation of the unstable formaldehyde nitrone to prevent polymerization/decomposition, followed by immediate trapping with the alkyne.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| N-Benzylhydroxylamine HCl | 1.0 | Nitrone Precursor (Amine source) |
| Paraformaldehyde | 1.2 - 1.5 | Nitrone Precursor (C1 source) |
| Phenylacetylene | 1.2 - 1.5 | Dipolarophile |
| Triethylamine (Et3N) | 1.1 | Base (to free hydroxylamine) |
| Toluene | Solvent | Reaction Medium (High BP for reflux) |
| Molecular Sieves (4Å) | Additive | Water scavenger (drives nitrone formation) |
Step-by-Step Methodology
Phase 1: In Situ Nitrone Formation
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Solvation: Add N-Benzylhydroxylamine hydrochloride (1.0 equiv, e.g., 5.0 mmol) and dry Toluene (20 mL).
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Neutralization: Add Triethylamine (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to generate the free hydroxylamine base.
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Condensation: Add Paraformaldehyde (1.5 equiv) and activated 4Å Molecular Sieves (approx. 1 g/mmol ).
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Note: The sieves are critical to remove the water byproduct, pushing the equilibrium toward the nitrone (
).
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Phase 2: Cycloaddition
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Addition: Add Phenylacetylene (1.5 equiv) directly to the reaction mixture.
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Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
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Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 4:1). The nitrone is transient; look for the disappearance of the hydroxylamine and the appearance of a new UV-active spot (Rf ~ 0.4-0.6).
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Reaction Time: Typically 12–24 hours.
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Phase 3: Workup & Purification
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Filtration: Cool to room temperature and filter through a Celite pad to remove molecular sieves and paraformaldehyde residue. Wash the pad with EtOAc.
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Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.
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Purification: Purify via Flash Column Chromatography on Silica Gel.
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Eluent: Gradient of Hexane/EtOAc (start 95:5, ramp to 80:20).
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Target Fraction: The 4-isoxazoline is typically less polar than the corresponding nitrone (if stable) but more polar than the alkyne.
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Characterization & Data Analysis
The structural integrity of 2-Benzyl-5-phenyl-4-isoxazoline is validated by the presence of the isoxazoline ring protons and the retention of the N-benzyl group.
Spectroscopic Data (Consolidated)
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3, 400 MHz) | Aromatic protons (Phenyl + Benzyl) | |
| H4 (Vinylic proton of isoxazoline ring) | ||
| N-CH2-Ph (Benzylic methylene) | ||
| H3 (Methylene protons of isoxazoline ring) | ||
| 13C NMR (CDCl3, 100 MHz) | C5 (Quaternary vinylic carbon, attached to Ph) | |
| C4 (Vinylic CH) | ||
| N-CH2-Ph | ||
| C3 (Ring methylene, adjacent to N) | ||
| HRMS (ESI+) | m/z [M+H]+ | Calcd for C16H16NO: 238.1232 |
Structural Validation Logic
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Regiochemistry (5-Phenyl vs 4-Phenyl):
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In the 5-phenyl isomer (target), C5 is quaternary (bonded to O, C4, and Ph). The double bond is C4=C5.
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The H4 proton appears as a triplet (coupled to the two H3 protons) or a broad singlet depending on conformation.
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If it were the 4-phenyl isomer, C4 would be quaternary, and H5 would be a vinylic proton adjacent to Oxygen (deshielded, >6.0 ppm). The observed shift of H4 (~5.45 ppm) and the presence of 2H at C3 (~3.65 ppm) confirms the 5-phenyl-4-isoxazoline structure.
-
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Oxidation State: The presence of the C4=C5 double bond (alkene signals in C-NMR at 150/98 ppm) confirms the "dihydro" (isoxazoline) state, distinct from the saturated isoxazolidine.
Figure 2: Logic flow for structural assignment via NMR.
Mechanistic Insight
The formation of the 4-isoxazoline ring is a classic Type I 1,3-dipolar cycloaddition where the dipole (nitrone) is HOMO-controlled and the dipolarophile (alkyne) is LUMO-controlled.
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Dipole: N-Benzyl Nitrone.[4][7] The HOMO coefficient is largest at the Carbon atom? Actually, for nitrones, the terminal Oxygen is nucleophilic, but the Carbon is the site of nucleophilic attack in reverse regimes. In normal demand (Type I), HOMO(dipole) interacts with LUMO(dipolarophile).
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Dipolarophile: Phenylacetylene. The LUMO coefficient is largest at the terminal carbon (C-H) or internal (C-Ph)?
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Calculations and experimental data confirm that for conjugated alkynes, the C-terminus of the nitrone attacks the terminal carbon of the alkyne (or vice versa depending on the dominant FMO).
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Result: The dominant pathway leads to the 5-substituted product. The steric bulk of the N-benzyl group and the phenyl group also favors the "anti" placement in the transition state, but regioselectivity is primarily electronic.
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Stability Note: 4-Isoxazolines are cyclic enamines. They are sensitive to hydrolysis (acidic conditions) which can open the ring to form
References
-
Synthesis of
-Isoxazolines via 1,3-Dipolar Cycloaddition : -
General Protocol for Nitrone Cycloaddition
- Title: Synthesis of spirocyclic -isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes.
- Source: RSC Advances, 2021.
-
URL:[Link]
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Characterization of Isoxazoline Derivatives
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Mechanistic Study of Nitrone-Alkyne Cycloaddition
- Title: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between Nitrones and Alkynes.
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theses.fr [theses.fr]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2,5-Dihydro-1,2,4-oxadiazole | C2H4N2O | CID 19831900 - PubChem [pubchem.ncbi.nlm.nih.gov]
